4-(m-Tolyloxy)benzenesulfonyl chloride

Description

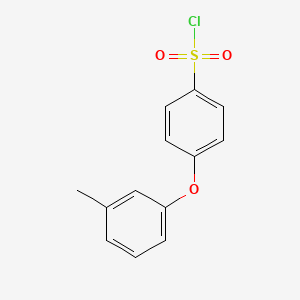

4-(m-Tolyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S and a molecular weight of 282.75 g/mol . It is also known by its IUPAC name, 4-(3-methylphenoxy)benzenesulfonyl chloride . This compound is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis.

Properties

IUPAC Name |

4-(3-methylphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-10-3-2-4-12(9-10)17-11-5-7-13(8-6-11)18(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVZTWUXYRFLIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

4-(m-Tolyloxy)benzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(m-tolyloxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

4-(m-Tolyloxy)benzenesulfonic acid+SOCl2→4-(m-Tolyloxy)benzenesulfonyl chloride+SO2+HCl

In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Scientific Research Applications

4-(m-Tolyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(m-Tolyloxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is a strong electrophile, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

4-(m-Tolyloxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride . While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the m-tolyloxy substituent, which can influence its reactivity and applications.

Similar Compounds

Benzenesulfonyl chloride: A simpler sulfonyl chloride without additional substituents.

p-Toluenesulfonyl chloride: Contains a p-tolyl group instead of the m-tolyloxy group.

Chlorosulfonic acid: A strong acid and chlorinating agent used in the synthesis of sulfonyl chlorides.

Biological Activity

Chemical Identity and Structure

4-(m-Tolyloxy)benzenesulfonyl chloride, also known by its CAS number 1016513-15-7, is an aromatic sulfonyl chloride compound. Its structure features a tolyloxy group attached to a benzenesulfonyl moiety, which is significant for its reactivity and biological activity.

Chemical Formula : C13H13ClO3S

Molecular Weight : 286.76 g/mol

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can undergo nucleophilic substitution reactions with various biological nucleophiles, including amines and alcohols, leading to the formation of sulfonamide derivatives. These derivatives often exhibit diverse pharmacological properties.

Biological Targets

Research indicates that sulfonyl chlorides can interact with various biological targets, including:

- Enzymes : They may inhibit enzymes by modifying active site residues.

- Receptors : Potential interactions with neurotransmitter receptors and ion channels.

- Transport Proteins : Possible effects on drug transport mechanisms across cell membranes.

Antimicrobial Activity

Studies have shown that sulfonyl chlorides can possess antimicrobial properties. For example, this compound has been evaluated for its efficacy against certain bacterial strains, demonstrating potential as an antibacterial agent.

Anticancer Properties

There is emerging evidence that sulfonamide derivatives exhibit anticancer activity. Compounds derived from this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several sulfonyl chlorides, including this compound. The compound showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective concentrations in the low micromolar range.

Data Tables

| Biological Activity | Tested Concentration (µg/mL) | Observed Effect |

|---|---|---|

| Antibacterial (MIC) | 32 - 128 | Inhibition of growth in Gram-positive bacteria |

| Anticancer (IC50) | 1 - 5 | Induction of apoptosis in cancer cell lines |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Preliminary studies suggest moderate solubility and stability under physiological conditions, which are essential for bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.